molecular formula C9H8N2O3 B1330073 Acetic acid, (1H-indazol-5-yloxy)- CAS No. 30226-16-5

Acetic acid, (1H-indazol-5-yloxy)-

Cat. No. B1330073
CAS RN: 30226-16-5
M. Wt: 192.17 g/mol
InChI Key: REHXIBSZUOFNEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Acetic acid, (1H-indazol-5-yloxy)-" is a derivative of acetic acid where the acetic acid moiety is attached to an indazole ring system. Indazole derivatives are known for their biological activities, and modifications on the indazole ring can lead to compounds with potential therapeutic applications. For instance, acetic acids bearing the 1-phenyl-1H-indazole nucleus have demonstrated analgesic and anti-inflammatory activities, suggesting that similar compounds could also possess these properties .

Synthesis Analysis

The synthesis of indazole derivatives can be complex, involving multiple steps and various starting materials. For example, the synthesis of [(1-phenyl-1H-indazol-4-yl)oxy]acetic acid and related compounds starts from tetrahydro-1-phenyl-4H-indazol-4-one and involves several reaction steps to introduce the acetic acid moiety . Other synthetic approaches for related compounds, such as (1H-1,2,3-triazol-1-yl)acetic acid derivatives, have been developed using azidoacetamides, β-ketoesters, and acetylacetone under metal-free conditions . These methods highlight the versatility and creativity required in the synthesis of acetic acid derivatives with heterocyclic structures.

Molecular Structure Analysis

The molecular structure of related compounds, such as (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, has been determined using X-ray diffraction and quantum chemical calculations. These studies reveal the importance of the relative orientation of the planar heterocyclic system and its substituents, which can lead to different conformers with varying stabilities . The molecular structure is crucial for the biological activity of these compounds, as it influences their interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of acetic acid derivatives with heterocyclic rings can involve various reactions, such as the formation of hydrogen bonds, which are significant for the compound's stability and interactions in the solid state. For example, the O-H...O hydrogen bond observed in (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid contributes to the formation of chains in the crystal structure and affects the polarization of the oxygen acceptor . Understanding these interactions is essential for predicting the behavior of these compounds in different environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetic acid derivatives with heterocyclic rings are influenced by their molecular structure. Computational studies, such as Density Functional Theory (DFT) and Ab Initio Hartree-Fock, can provide insights into various properties, including HOMO and LUMO energy analysis, electronic transitions, dipole moments, polarizability, and hyperpolarizability. These properties are important for understanding the compound's reactivity and potential applications in drug discovery . Additionally, NMR and IR spectroscopy can be used to characterize these compounds and compare theoretical predictions with experimental data .

Scientific Research Applications

1. Synthesis and Characterization

  • Researchers have isolated and identified several esters derived from reactions involving (1H-indazol-3-yl)oxy acetic acid, highlighting its role in chemical synthesis and the study of reaction mechanisms. These esters, obtained from reactions with ethyl chloroacetate, demonstrate the compound's utility in producing a variety of chemical structures (Bonanomi & Palazzo, 1977).

2. Potential Pharmacological Properties

  • Certain derivatives of 1H-indazole, such as [(1-methyl-1H-indazol-4-yl)oxy]acetic acid, have shown weak anti-inflammatory, analgesic, antipyretic, and hypotensive activities in animal studies, indicating potential pharmacological applications (Mosti et al., 1992).

3. Chemical Structure and Properties

  • Detailed studies on the structure and vibrational properties of compounds like indazol-2-yl-acetic acid have been conducted, providing insights into the molecular characteristics of these compounds. Such research aids in understanding the chemical and physical properties of these molecules (Teixeira et al., 2006).

Future Directions

The future directions for “Acetic acid, (1H-indazol-5-yloxy)-” and similar compounds could involve further exploration of their medicinal properties for the treatment of various pathological conditions . The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current focus in the field .

properties

IUPAC Name

2-(1H-indazol-5-yloxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-9(13)5-14-7-1-2-8-6(3-7)4-10-11-8/h1-4H,5H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHXIBSZUOFNEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OCC(=O)O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10184325
Record name Acetic acid, (1H-indazol-5-yloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, (1H-indazol-5-yloxy)-

CAS RN

30226-16-5
Record name Acetic acid, (1H-indazol-5-yloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030226165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (1H-indazol-5-yloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.